2-Bromo-1-trityl-1H-imidazole 2-Bromo-1-trityl-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 67478-47-1
VCID: VC1976886
InChI: InChI=1S/C22H17BrN2/c23-21-24-16-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4Br
Molecular Formula: C22H17BrN2
Molecular Weight: 389.3 g/mol

2-Bromo-1-trityl-1H-imidazole

CAS No.: 67478-47-1

Cat. No.: VC1976886

Molecular Formula: C22H17BrN2

Molecular Weight: 389.3 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1-trityl-1H-imidazole - 67478-47-1

Specification

CAS No. 67478-47-1
Molecular Formula C22H17BrN2
Molecular Weight 389.3 g/mol
IUPAC Name 2-bromo-1-tritylimidazole
Standard InChI InChI=1S/C22H17BrN2/c23-21-24-16-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
Standard InChI Key CSRUMYQPYPNDPR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4Br
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4Br

Introduction

Chemical Structure and Properties

2-Bromo-1-trityl-1H-imidazole is characterized by its unique molecular structure containing an imidazole ring with strategic functional group placements. The bromine atom at the C-2 position and the trityl (triphenylmethyl) group at the N-1 position create a combination that offers distinctive chemical reactivity and stability.

Basic Chemical Information

PropertyValue
IUPAC Name2-bromo-1-tritylimidazole
CAS Number67478-47-1
Molecular FormulaC22H17BrN2
Molecular Weight389.3 g/mol
Physical StateSolid
Purity StandardsTypically ≥96%
European Community Number676-749-8
Synonyms2-bromo-1-tritylimidazole, 2-bromo-1-(triphenylmethyl)-1H-imidazole

The molecular structure consists of an imidazole ring with a bromine atom at position 2 and a trityl group at position 1. The trityl group contains three phenyl rings attached to a central carbon atom, providing steric bulk that influences the compound's reactivity and physical properties .

Physical and Chemical Properties

The compound's physical and chemical properties are significant for its applications in various fields:

  • Solubility: Moderately soluble in organic solvents such as dichloromethane, chloroform, and dimethylformamide (DMF)

  • Stability: Relatively stable under standard laboratory conditions

  • Reactivity: The bromine atom provides a reactive site for various transformations

  • Spectral Characteristics: Shows distinctive patterns in NMR spectroscopy, with the imidazole protons appearing in the aromatic region

Synthesis and Preparation Methods

The synthesis of 2-Bromo-1-trityl-1H-imidazole typically involves strategic bromination of 1-trityl-1H-imidazole. Understanding the synthetic pathways is crucial for researchers working with this compound.

Standard Synthetic Routes

The preparation of 2-Bromo-1-trityl-1H-imidazole typically follows one of these pathways:

  • Direct Bromination: Reaction of 1-trityl-1H-imidazole with bromine in solvents like dichloromethane or chloroform.

  • N-Bromosuccinimide Method: Using NBS as a brominating agent, which offers milder reaction conditions.

The synthesis conditions generally require:

  • Temperature control (typically room temperature or slightly elevated)

  • Careful selection of solvents (dichloromethane or chloroform being most common)

  • Monitoring to prevent over-bromination

Chemical Reactions and Applications

2-Bromo-1-trityl-1H-imidazole participates in various chemical reactions, making it a versatile intermediate in organic synthesis.

Types of Reactions

The compound can undergo several types of chemical transformations:

Reaction TypeDescriptionCommon Reagents
Substitution ReactionsReplacement of bromine by nucleophilesAmines, thiols, azides
Coupling ReactionsFormation of carbon-carbon bondsPalladium catalysts, boronic acids
Oxidation ReactionsModification of the imidazole ringHydrogen peroxide, m-CPBA
DeprotectionRemoval of the trityl groupAcidic conditions, TFA

Applications in Organic Synthesis

The compound serves as a valuable building block in organic synthesis for several reasons:

  • Pharmaceutical Intermediates: Used in the synthesis of complex drug molecules, particularly those containing functionalized imidazole rings .

  • Protein Degrader Building Blocks: Listed as a component in the development of protein degrader systems, which have emerging importance in drug discovery .

  • Synthesis of Heterocyclic Compounds: Employed in creating complex heterocyclic structures with potential biological activities.

A notable application appears in patent literature, where similar tritylated imidazole derivatives are used in the preparation of compounds such as 2-(1-trityl-1H-imidazole-4-yl)indan-1,3-dione, which serves as an intermediate in the synthesis of pharmacologically active compounds .

Biological Activity and Research Findings

Imidazole derivatives, including 2-Bromo-1-trityl-1H-imidazole, demonstrate significant biological activities that make them valuable in medicinal chemistry research.

Mechanism of Action Studies

The biological activity of 2-Bromo-1-trityl-1H-imidazole and related compounds is attributed to several mechanisms:

  • Target Interaction: The compound may interact with various biological targets, including enzymes and receptors

  • Cell Membrane Disruption: Some imidazole derivatives can affect the integrity of microbial cell membranes

  • Biochemical Pathway Influence: Research indicates imidazole derivatives can affect key biochemical pathways involved in inflammation and cell signaling

Structure-Activity Relationship

The relationship between structural features and biological activity is crucial for understanding the compound's potential:

Structural FeatureContribution to Activity
Bromine at C-2Provides a site for further functionalization, influences electronic properties
Trityl Group at N-1Offers steric protection, enhances lipophilicity, affects binding to biological targets
Imidazole RingContributes to hydrogen bonding capabilities, important for interaction with proteins

Comparative Analysis with Similar Compounds

Understanding how 2-Bromo-1-trityl-1H-imidazole compares with related compounds provides valuable insights into its unique properties and applications.

Structural Analogues

CompoundStructure DifferenceComparative Properties
2-Bromo-1-methyl-1H-imidazoleMethyl group instead of tritylLess sterically hindered, different solubility profile
1-Trityl-1H-imidazoleLacks bromine at C-2Less reactive in substitution reactions, different applications
2-Bromo-1H-imidazoleLacks trityl groupMore reactive, less stable under certain conditions
2-Iodo-1-trityl-1H-imidazoleIodine instead of bromineDifferent reactivity in coupling reactions, potentially more reactive in certain transformations

Unique Characteristics

The combination of the bromine atom and the trityl group in 2-Bromo-1-trityl-1H-imidazole creates a balance of reactivity and stability that distinguishes it from related compounds:

  • The bromine atom provides a reactive site for transformations while being less reactive than iodine

  • The trityl group offers steric protection that can be advantageous in certain reactions

  • This combination makes it a versatile intermediate in organic synthesis with selective reactivity

Research Applications and Future Directions

2-Bromo-1-trityl-1H-imidazole continues to be a subject of interest in various research fields, with ongoing exploration of its applications and potential.

Current Research Applications

The compound finds application in several research domains:

  • Medicinal Chemistry: Development of novel pharmaceutical compounds, particularly those targeting antimicrobial and antimalarial applications

  • Materials Science: Creation of functional materials with specific properties

  • Synthetic Methodology: Exploration of new synthetic pathways using the compound as a model substrate or intermediate

  • Protein Degrader Development: Emerging use in targeted protein degradation technologies

Future Research Directions

Potential future research directions include:

  • Development of more efficient synthetic routes

  • Exploration of novel biological activities

  • Investigation of structure-activity relationships to optimize biological properties

  • Application in emerging fields such as photoactive materials and chemical biology tools

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